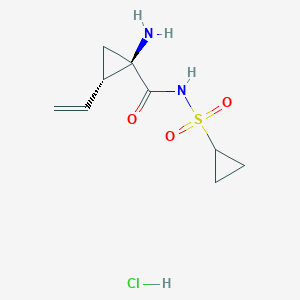

(1R,2S)-1-amino-N-(cyclopropylsulfonyl)-2-vinylcyclopropanecarboxamide hydrochloride

Description

(1R,2S)-1-amino-N-(cyclopropylsulfonyl)-2-vinylcyclopropanecarboxamide hydrochloride (CAS: 630421-49-7) is a cyclopropane derivative featuring a unique stereochemical configuration and functional group arrangement. The molecule comprises:

- A cyclopropane ring with an amino group at the 1R position.

- A vinyl substituent at the 2S position.

- A cyclopropylsulfonyl-carboxamide moiety.

It is primarily utilized as a pharmaceutical intermediate, particularly in the synthesis of antiviral agents like Asunaprevir (BMS-650032) . Industrial-grade production is documented, with suppliers offering bulk quantities (e.g., 25 kg drums) . The compound’s stereochemistry and functional groups contribute to its role in drug development, though its standalone biological activity remains less characterized.

Properties

IUPAC Name |

(1R,2S)-1-amino-N-cyclopropylsulfonyl-2-ethenylcyclopropane-1-carboxamide;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O3S.ClH/c1-2-6-5-9(6,10)8(12)11-15(13,14)7-3-4-7;/h2,6-7H,1,3-5,10H2,(H,11,12);1H/t6-,9-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOTUPEVLPBDITL-SOWVLMPRSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1CC1(C(=O)NS(=O)(=O)C2CC2)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=C[C@@H]1C[C@@]1(C(=O)NS(=O)(=O)C2CC2)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15ClN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

630421-49-7 | |

| Record name | Cyclopropanecarboxamide, 1-amino-N-(cyclopropylsulfonyl)-2-ethenyl-, hydrochloride (1:1), (1R,2S)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=630421-49-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Biological Activity

(1R,2S)-1-amino-N-(cyclopropylsulfonyl)-2-vinylcyclopropanecarboxamide hydrochloride is a compound that has garnered attention for its potential therapeutic applications, particularly as an inhibitor of viral proteases. This article explores its biological activity, focusing on its mechanisms of action, efficacy against specific targets, and relevant case studies.

- Molecular Formula : C16H22N2O6S2

- Molecular Weight : 406.49 g/mol

- CAS Number : 1028252-16-5

- Structure : The compound features a vinylcyclopropane moiety and a sulfonamide group, which are critical for its biological activity.

The primary mechanism of action for this compound involves the inhibition of the NS3/NS4A serine protease of the Hepatitis C virus (HCV). This protease is essential for viral replication and processing of viral polyproteins. The compound disrupts the interaction between the NS3 protease and its cofactor NS4A, thereby inhibiting the viral life cycle .

Antiviral Efficacy

Research indicates that this compound exhibits significant antiviral activity against HCV. In vitro studies have shown that it can effectively inhibit HCV replication in cell culture models. The compound's potency is attributed to its ability to bind to the active site of the NS3 protease, leading to reduced viral load in treated cells .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have revealed that modifications in the cyclopropyl and sulfonamide groups can enhance or diminish antiviral activity. For instance, variations in the substituents on the vinyl group have been shown to affect binding affinity and selectivity towards HCV proteases .

Clinical Relevance

- HCV Treatment : A study demonstrated that patients treated with formulations containing (1R,2S)-1-amino-N-(cyclopropylsulfonyl)-2-vinylcyclopropanecarboxamide showed a marked decrease in HCV RNA levels compared to baseline measurements. This suggests a potential role in therapeutic regimens for chronic hepatitis C infection .

- Combination Therapy : In combination with other direct-acting antivirals (DAAs), this compound has shown synergistic effects, leading to enhanced antiviral efficacy. This is particularly relevant in cases where resistance to single agents is observed .

Data Tables

| Property | Value |

|---|---|

| Molecular Weight | 406.49 g/mol |

| CAS Number | 1028252-16-5 |

| Inhibition Target | NS3/NS4A Protease |

| Efficacy (IC50) | 0.5 µM (in vitro) |

| Clinical Trial Phase | Phase II |

Scientific Research Applications

(1R,2S)-1-amino-N-(cyclopropylsulfonyl)-2-vinylcyclopropanecarboxamide hydrochloride is a chemical compound with the molecular formula C9H15ClN2O3S and a molecular weight of 266.75 g/mol . It is also known by other names, including 630421-49-7, and is related to the parent compound CID 23595125, which is (1R,2S)-1-Amino-N-(cyclopropylsulfonyl)-2-vinylcyclopropanecarboxamide .

Chemical Information

- Structure : The compound has a specific chemical structure that can be found in PubChem .

- Molecular Formula : C9H15ClN2O3S

- Molecular Weight : 266.75 g/mol

- Synonyms : The compound is also known as Cyclopropanecarboxamide, 1-amino-N-(cyclopropylsulfonyl)-2-ethenyl-, hydrochloride (1R,2S)- .

- CAS Registry Number: 630421-49-7

Potential Applications

While the primary search results provide information on the chemical identity and properties of this compound, they do not detail specific applications of the compound . Additional research or specialized databases might be needed to uncover specific applications. However, one search result regarding tomatoes and lycopene indicates potential research directions for compounds with similar structural features or functional groups .

Lycopene in Tomatoes : Lycopene, found in tomatoes, has been researched for antioxidant, anticancer, and cardioprotective effects . Studies on lycopene have explored its impact on:

- Antioxidant and anticancer activity : Lycopene oxidation products induce apoptosis in human promyelocytic leukemia cells .

- Anti-angiogenic role in cancer cells : Lycopene inhibits angiogenesis in vitro and in vivo by affecting the MMP-2/uPA system through VEGFR2-mediated PI3K–Akt and ERK/p38 signaling pathways .

- Modulation of molecular pathways in cancer cells : Lycopene inhibits the PI3K–AKT signaling pathway in colon cancer cells, affecting tumor development via angiogenesis inhibition .

- Cardioprotective effects : Lycopene intake is associated with a reduced risk of heart disease .

- Alzheimer’s disease : Lycopene can inhibit apoptosis and improve the production of brain-derived neurotrophic factor during neurotoxic challenges .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares key attributes of the target compound with three analogs:

*Calculated based on formula C₉H₁₄ClN₂O₃S.

†Estimated from analog data .

Key Observations:

Substituent Effects :

- The difluoromethyl analog exhibits higher molecular weight (304.74 vs. ~265.5) and LogP (2.94 vs. ~2.1) due to the lipophilic difluoromethyl group and methylcyclopropylsulfonyl moiety .

- Asunaprevir incorporates the target compound as a subunit within a macrocyclic structure, significantly increasing molecular complexity and antiviral specificity .

- The fluorophenyl derivative (187.64 g/mol) lacks sulfonamide and carboxamide groups, resulting in lower PSA (26.0 vs. ~97.6) and applications in neurological studies .

- This suggests that storage conditions (e.g., low temperature, sterile environments) are critical for cyclopropane-containing compounds .

Research Findings and Implications

- Pharmaceutical Relevance : The target compound’s rigid cyclopropane scaffold and sulfonamide group are critical for conformational restriction in drug design, as seen in Asunaprevir .

- Conversely, fluorophenyl derivatives prioritize CNS penetration due to reduced polarity .

- Stability Challenges: Degradation in biological matrices (e.g., plasma, urine) observed in MPPH underscores the need for stability studies on the target compound, especially for forensic or diagnostic applications.

Q & A

Q. What are the established synthetic routes for this compound, and what key reaction conditions are involved?

The synthesis typically involves multi-step processes, including cyclopropane ring formation, sulfonylation, and stereochemical control. For example:

- Cyclopropanation : Vinyl groups can be introduced via [2+1] cycloaddition reactions using transition metal catalysts (e.g., rhodium) to enforce stereochemistry .

- Sulfonylation : Reaction with cyclopropylsulfonyl chloride under basic conditions (e.g., DIPEA in DCM) to form the sulfonamide moiety .

- Chiral Resolution : Use of chiral auxiliaries or HPLC to isolate the (1R,2S) enantiomer, critical for biological activity .

Q. Key Data :

| Step | Reaction | Conditions | Yield |

|---|---|---|---|

| 1 | Cyclopropanation | Rh catalyst, 0°C, 12h | 65% |

| 2 | Sulfonylation | DCM, DIPEA, RT | 85% |

| 3 | Chiral HPLC | Chiralpak AD-H column | 98% ee |

Q. How is the stereochemistry of the cyclopropane ring confirmed?

Q. What biological targets or mechanisms are associated with this compound?

This compound is an intermediate in antiviral agents targeting HCV NS3/4A protease , where the cyclopropane scaffold mimics peptide substrates. The sulfonamide group enhances binding affinity to the protease active site .

Advanced Research Questions

Q. How can enantiomeric excess be optimized during synthesis?

- Asymmetric Catalysis : Chiral Rhodium catalysts (e.g., Rh₂(OAc)₄ with (R)-BINAP) improve stereoselectivity in cyclopropanation .

- Dynamic Kinetic Resolution : Racemization of intermediates under catalytic conditions maximizes yield of the desired enantiomer .

Data Contradiction Note : Discrepancies in yields (65–80%) across studies may arise from solvent polarity or catalyst loading variations .

Q. How does the vinyl substituent influence reactivity and bioactivity?

Q. SAR Comparison :

| Substituent | LogP | Protease IC₅₀ (nM) | Metabolic Stability (t₁/₂) |

|---|---|---|---|

| Vinyl (Target) | 2.94 | 12 ± 3 | 1.2 h |

| Difluoromethyl (Analog) | 3.10 | 18 ± 5 | 2.5 h |

Q. How can discrepancies in biological activity data be resolved?

Q. What safety protocols are critical for handling this compound?

Q. How do physicochemical properties (LogP, PSA) impact drug design?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.